Gevotroline hydrochloride

D2 dopamine receptor binding affinity antipsychotic screening

Researchers seeking to dissect sigma receptor contributions to NMDA functional coupling or HPA axis regulation often encounter broad-spectrum sigma ligands that confound results. Gevotroline hydrochloride (WY-47384) solves this by combining balanced D2 (Ki=104 nM) and 5-HT2 antagonism with high sigma receptor affinity in a single, Phase II-validated probe. - Unique cGMP reversal profile: spares PTZ/quisqualate pathways while reversing harmaline-, MA-, and D-serine-induced elevations. - Dexamethasone-suppressible corticosterone response enables selective study of sigma subtype-mediated glucocorticoid feedback. - CAR AB50 of 14 mg/kg p.o. (~1.9× more potent than BMY-14802) with preserved escape behavior at antipsychotic doses.

Molecular Formula C19H21ClFN3
Molecular Weight 345.8 g/mol
CAS No. 112243-58-0
Cat. No. B047682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGevotroline hydrochloride
CAS112243-58-0
Synonyms8-Fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridyl)propyl]-1H-pyrido[4,3-b]indole
Molecular FormulaC19H21ClFN3
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4.Cl
InChIInChI=1S/C19H20FN3.ClH/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14;/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2;1H
InChIKeyKJROJWRPNPSEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gevotroline Hydrochloride (CAS 112243-58-0): A Triple-Target Sigma/D2/5-HT2 Ligand for Antipsychotic Research


Gevotroline hydrochloride (WY-47384) is a gamma-carboline-derived atypical antipsychotic agent originally developed by Wyeth-Ayerst for the treatment of schizophrenia [1]. It is structurally classified as an 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative and is supplied as the monohydrochloride salt (C19H21ClFN3, MW 345.84) . Pharmacologically, gevotroline is distinguished by its balanced, modest affinity antagonism at dopamine D2 and serotonin 5-HT2 receptors, combined with high affinity for sigma (σ) binding sites [2]. It advanced to Phase II clinical trials where it demonstrated efficacy and tolerability in schizophrenia patients, though commercial development was ultimately discontinued [2].

Why Gevotroline Hydrochloride Cannot Be Replaced by Other Sigma Receptor Ligands or Atypical Antipsychotics


Compounds within the sigma receptor ligand class — including BMY-14802, remoxipride, tiospirone, and rimcazole — exhibit markedly divergent receptor binding profiles, in vivo functional signatures, and clinical safety outcomes that preclude their interchangeability with gevotroline [1]. Gevotroline occupies a unique pharmacological niche defined by a balanced D2/5-HT2 antagonism coupled with high sigma receptor affinity; no other compound in this class simultaneously exhibits all three properties at comparable occupancy ratios [2]. Furthermore, direct comparative studies reveal that gevotroline and its closest sigma-ligand comparator, BMY-14802, produce qualitatively distinct neuroendocrine effects at the hypothalamic-pituitary-adrenal (HPA) axis and exhibit non-overlapping sigma-mediated modulation of NMDA receptor-coupled cGMP responses in vivo [3]. These differences render the compound irreplaceable as a pharmacological probe for sigma receptor-mediated mechanisms and as a reference standard in antipsychotic drug discovery.

Quantitative Differentiation Evidence for Gevotroline Hydrochloride: Head-to-Head and Cross-Study Comparator Data


D2 Receptor Affinity: ~61-Fold Higher Than BMY-14802, Comparable to Remoxipride

Gevotroline exhibits a D2 receptor Ki of 104 nM, which is approximately 61-fold more potent than BMY-14802 (D2 IC50 = 6,340 nM) [1]. This moderate D2 affinity is comparable to that of remoxipride (Ki = 113–200 nM) [2], but unlike remoxipride — which lacks meaningful 5-HT2 receptor engagement — gevotroline maintains balanced D2 and 5-HT2 antagonism while also binding sigma receptors with high affinity [3]. Tiospirone, in contrast, displays a D2 Ki of 0.5 nM, representing supra-physiological D2 occupancy associated with higher extrapyramidal side effect (EPS) liability [4].

D2 dopamine receptor binding affinity antipsychotic screening sigma ligands

Conditioned Avoidance Response (CAR) Potency: Gevotroline vs. BMY-14802 In Vivo Antipsychotic-Like Activity

In the conditioned avoidance response (CAR) assay — a standard preclinical screen for antipsychotic efficacy — gevotroline suppressed avoidance responding with an AB50 of 14 mg/kg following oral administration in rats [1]. BMY-14802, in comparison, achieved an ED50 of 26.4 mg/kg in the same paradigm . This represents approximately 1.9-fold greater oral potency for gevotroline. Importantly, gevotroline achieved CAR suppression at doses that did not generally impair escape performance, indicating behavioral specificity consistent with antipsychotic rather than sedative or motor-impairing effects [2].

conditioned avoidance response antipsychotic efficacy in vivo behavioral pharmacology CAR assay

Differential cGMP Reversal Profile: Gevotroline Exhibits a Distinct Sigma-Mediated NMDA Modulation Signature vs. BMY-14802 and Rimcazole

In a direct head-to-head in vivo study of mouse cerebellar cGMP levels, gevotroline (WY-47384) reversed harmaline-, methamphetamine-, and D-serine-induced cGMP increases but did NOT reverse pentylenetetrazol (PTZ)- or quisqualate-induced cGMP elevations [1]. In contrast, BMY-14802 reversed all four chemoconvulsant-induced cGMP increases (harmaline, PTZ, MA, D-serine), while rimcazole reversed only the harmaline-induced response [1]. This differential reversal profile provides direct evidence that gevotroline engages sigma receptor-coupled NMDA receptor modulation through a pharmacologically distinct mechanism from its closest structural and functional analogs.

cGMP NMDA receptor sigma receptor modulation cerebellum in vivo neurochemistry

Differential Dexamethasone Suppression of HPA Axis: Gevotroline vs. BMY-14802 Neuroendocrine Signature

In a direct comparative neuroendocrine study, both gevotroline and BMY-14802 elevated plasma corticosterone levels in rats, with ED50 values of 9.6 mmol/kg (gevotroline) vs. 6.5 mmol/kg (BMY-14802) during the circadian acrophase, and 21.2 vs. 15.8 mmol/kg during the low-activity phase [1]. Critically, pretreatment with dexamethasone completely blocked the gevotroline-related increase in corticosterone, but did NOT block the BMY-14802-related increase [1]. This demonstrates that gevotroline's neuroendocrine effects are mediated through a dexamethasone-sensitive, glucocorticoid-feedback-regulated pathway, whereas BMY-14802 operates through a mechanistically distinct, dexamethasone-insensitive route — despite both compounds being classified as sigma receptor ligands.

HPA axis corticosterone dexamethasone suppression sigma receptor neuroendocrinology

Triple Receptor Profile: D2/5-HT2/Sigma Co-Engagement Distinguishes Gevotroline from All Major In-Class Comparators

Gevotroline occupies a unique position within the sigma ligand/atypical antipsychotic class by virtue of its simultaneous engagement of three therapeutically relevant receptor systems at pharmacologically meaningful affinities: D2 (Ki = 104 nM), 5-HT2 (balanced, modest affinity), and sigma (high affinity) [1]. By comparison, BMY-14802 possesses sigma affinity (IC50 = 112 nM) but negligible D2 affinity (IC50 = 6,340 nM), making it functionally a selective sigma ligand rather than a balanced antipsychotic . Remoxipride binds D2 (Ki = 113–200 nM) and sigma (Ki = 65 nM) but lacks 5-HT2 antagonism . Tiospirone has potent 5-HT2A (Ki = 0.06 nM) and D2 (Ki = 0.5 nM) binding but belongs to the azapirone structural class with a distinct pharmacological fingerprint [2]. No other compound simultaneously delivers balanced D2/5-HT2 antagonism combined with high sigma affinity.

receptor binding profile D2 antagonist 5-HT2 antagonist sigma receptor atypical antipsychotic

Clinical Validation Stage: Gevotroline Achieved Phase II Efficacy with Tolerability — Differentiating from Failed Sigma-Ligand Comparators

Gevotroline advanced to Phase II clinical trials where it demonstrated efficacy in schizophrenia patients and was reported to be well-tolerated [1][2]. This represents a meaningful clinical differentiation point from several sigma-preferring comparator compounds: rimcazole's double-blind trial was discontinued due to seizure induction; remoxipride was withdrawn from clinical development following reports of aplastic anemia; and BMY-14802, despite extensive preclinical characterization, did not achieve comparable Phase II validation [3]. While tiospirone also reached Phase III clinical trials, it was discontinued and never marketed, with development halted in favor of perospirone, a more selective azapirone derivative [4]. Gevotroline's demonstrated human tolerability at efficacious doses therefore provides a validated safety benchmark for the triple-target (D2/5-HT2/sigma) approach.

clinical trial phase II schizophrenia tolerability atypical antipsychotic drug development

Optimal Scientific and Industrial Use Cases for Gevotroline Hydrochloride Based on Differentiated Evidence


Sigma Receptor-Mediated NMDA Functional Coupling Studies Requiring a Non-Broad-Spectrum Sigma Ligand

When investigating sigma receptor modulation of NMDA receptor complex-mediated events in vivo, gevotroline's distinct cGMP reversal profile — sparing PTZ- and quisqualate-induced pathways while reversing harmaline-, MA-, and D-serine-induced elevations — provides a more selective pharmacological probe than BMY-14802, which non-selectively reverses all four chemoconvulsant challenges [1]. Researchers seeking to dissect sigma subtype-specific contributions to NMDA functional coupling should prioritize gevotroline to avoid the confounding broad-spectrum sigma activity observed with BMY-14802.

HPA Axis and Neuroendocrine Studies Differentiating Sigma Receptor Subtypes via Dexamethasone Sensitivity

Gevotroline's dexamethasone-suppressible corticosterone response, contrasted with BMY-14802's dexamethasone-resistant HPA activation [1], makes gevotroline the preferred ligand for studies aimed at distinguishing sigma receptor subtype contributions to glucocorticoid feedback regulation. This differential is critical for neuropsychiatric research programs investigating stress axis dysregulation in schizophrenia and related disorders.

Atypical Antipsychotic Reference Standard for Triple-Target (D2/5-HT2/Sigma) Mechanism Validation

As the only compound with simultaneously documented D2 (Ki = 104 nM), balanced 5-HT2, and high sigma receptor affinity that also completed Phase II clinical trials with demonstrated efficacy and tolerability [1][2], gevotroline serves as an indispensable positive control for screening programs aimed at identifying next-generation antipsychotic candidates with a triple-target profile. Its use as a reference standard enables direct benchmarking of novel compounds against a clinically validated multi-receptor engagement paradigm.

Preclinical Behavioral Pharmacology with Superior Oral Bioactivity and Specificity vs. First-Generation Sigma Ligands

For in vivo behavioral screening programs, gevotroline's CAR AB50 of 14 mg/kg p.o. — approximately 1.9-fold more potent than BMY-14802 (ED50 = 26.4 mg/kg) — combined with its preservation of escape behavior at antipsychotic doses [1][2], makes it a more efficient and behaviorally specific tool compound. Its differential potency in antagonizing apomorphine-induced climbing (ED50 = 4 mg/kg i.p.) vs. stereotyped behavior (ED50 = 11 mg/kg i.p.) further supports its use in studies dissociating antipsychotic efficacy from EPS liability [1].

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